molecular formula C10H8N4 B2511808 1H-Pyrazolo[4,3-c]quinolin-3-amine CAS No. 156912-12-8

1H-Pyrazolo[4,3-c]quinolin-3-amine

Cat. No. B2511808
CAS RN: 156912-12-8
M. Wt: 184.202
InChI Key: PEPIIKRUOOZAIE-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]quinolin-3-amine, also known as PQA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PQA is a nitrogen-containing compound with a fused pyrazoloquinoline ring system that has been synthesized using different methods.

Scientific Research Applications

Synthesis Methods and Derivatives

1H-Pyrazolo[4,3-c]quinolin-3-amine and its derivatives have been extensively studied for their synthesis methods. A variety of approaches have been developed, such as microwave-assisted synthesis, which offers benefits like good yields, simple procedures, and shorter reaction times (Peng et al., 2009). Another method involves a facile and regioselective synthesis process that uses common laboratory reagents and techniques (Chaczatrian et al., 2004).

Biological Activity and Potential Applications

These compounds have shown promise in various biological applications. For instance, some derivatives demonstrate significant inhibitory activity on bacterial serine/threonine protein kinases, which can be pivotal in developing new antibacterial treatments, including those for tuberculosis (Lapa et al., 2013). Additionally, certain derivatives have been found to be potent apoptosis inducers, indicating potential for cancer treatment (Zhang et al., 2008).

Photophysical Properties

The photophysical properties of 1H-Pyrazolo[4,3-c]quinolin-3-amine derivatives have been explored, revealing potential applications in fields like electroluminescent devices. These studies cover over a century of research and highlight the use of these compounds as fluorescent sensors (Danel et al., 2022).

Chemotherapeutic Potential

Research has also been conducted on the use of 1H-Pyrazolo[4,3-c]quinolin-3-amine derivatives in chemotherapy. One study identified specific derivatives that inhibited the growth of colon cancer cells through apoptosis and cell cycle arrest, suggesting their potential as chemotherapeutic agents (Karthikeyan et al., 2018).

Novel Synthesis and Chemical Properties

New methods for synthesizing these compounds continue to be developed, such as a one-pot protocol that utilizes environmentally benign procedures. This approach is significant for producing these compounds on a large scale, both conveniently and economically (Ren, 2005).

properties

IUPAC Name

1H-pyrazolo[4,3-c]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-10-7-5-12-8-4-2-1-3-6(8)9(7)13-14-10/h1-5H,(H3,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPIIKRUOOZAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-c]quinolin-3-amine

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